N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-21(18,19)16-9-11-4-6-12(7-5-11)14(17)15-10-13-3-2-8-20-13/h2-3,8,11-12,16H,4-7,9-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEPDDFKFWWISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide typically involves multiple steps:
-
Formation of the Furan-2-ylmethyl Intermediate
Starting Material: Furan-2-carboxaldehyde.
Reaction: Reduction using sodium borohydride (NaBH4) to form furan-2-ylmethanol.
Conditions: Mild temperature, typically around 0-5°C.
-
Cyclohexanecarboxamide Formation
Starting Material: Cyclohexanecarboxylic acid.
Reaction: Conversion to cyclohexanecarboxamide using thionyl chloride (SOCl2) followed by reaction with ammonia (NH3).
Conditions: Reflux conditions for the initial conversion, followed by ambient temperature for the amide formation.
-
Sulfonamide Formation
Starting Material: Methylsulfonyl chloride.
Reaction: Reaction with the amine group of the cyclohexanecarboxamide to form the sulfonamide.
Conditions: Basic conditions using a base like triethylamine (TEA).
-
Final Coupling
Reaction: Coupling of the furan-2-ylmethyl intermediate with the sulfonamide-modified cyclohexanecarboxamide.
Conditions: Typically carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Products: Oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions on the furan ring can lead to various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its sulfonamide group.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Drug Development: Exploration as a lead compound for the development of new therapeutic agents.
Antimicrobial Activity: Potential use in the development of new antimicrobial agents.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing:
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates of certain enzymes, thereby inhibiting their activity. The furan ring can interact with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Structural Analogs in Serotonin 1A (5-HT1A) Receptor Imaging
18F-FCWAY (18F-trans-4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide):
- Key Features : Fluorine-18 radiolabeling, pyridinyl and piperazinyl substituents.
- Application : PET imaging of 5-HT1A receptors in the brain. However, it undergoes defluorination in vivo, leading to bone uptake of radioactivity, which compromises imaging accuracy .
- Improvement : Co-administration with miconazole (a CYP450 inhibitor) reduces defluorination, enhancing brain-specific uptake by nearly 200% .
18F-Mefway : A structural variant with a fluoromethyl group and methoxyphenylpiperazine. Demonstrates higher metabolic stability compared to 18F-FCWAY, making it a superior candidate for clinical 5-HT1A receptor quantification .
Cyclohexanecarboxamides with Sulfonamide Moieties
- NS398 (N-[2-(cyclohexoxy)-4-nitro-phenyl]-methanesulfonamide):
- Key Features : Methanesulfonamide group, nitro and cyclohexoxy substituents.
- Application : Selective COX-2 inhibitor (IC50 = 1.77 μM) with anti-inflammatory properties .
- Comparison : The target compound’s methylsulfonamidomethyl group shares a sulfonamide motif but lacks COX-2-targeting substituents (e.g., nitro group). This suggests divergent biological targets.
Alkyl-Substituted Cyclohexanecarboxamides
- N-(Heptan-4-yl)cyclohexanecarboxamide :
- Key Features : Linear alkyl chain (heptan-4-yl) instead of aromatic or sulfonamide groups.
- Synthesis : 66% yield via copper-catalyzed alkylation, demonstrating the versatility of cyclohexanecarboxamide backbones for functionalization .
- Property Impact : Alkyl chains enhance lipophilicity but reduce polar interactions compared to the target compound’s furan and sulfonamide groups.
Hydroxamic Acid Derivatives
- N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide :
- Key Features : Hydroxamic acid group (N-hydroxy), 4-chlorophenyl substituent.
- Application : Antioxidant activity via radical scavenging (e.g., DPPH assay) .
- Contrast : The target compound’s sulfonamide group may favor enzyme inhibition over antioxidant effects due to differing electronic and steric profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
